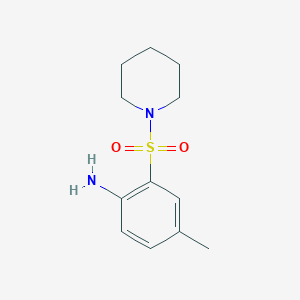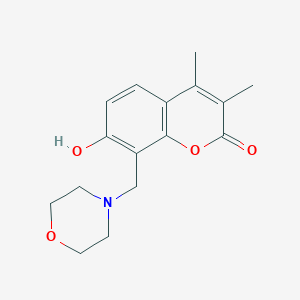![molecular formula C19H20N4O2 B12167692 3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167692.png)
3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on ist eine komplexe organische Verbindung, die zur Klasse der Pyrimido[1,2-a][1,3,5]triazin-6-one gehört. Diese Verbindung weist eine einzigartige Struktur mit einem Furanring, einer Phenylgruppe und einem Pyrimido[1,2-a][1,3,5]triazin-6-on-Kern auf.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on umfasst mehrere Schritte. Eine effiziente Methode beinhaltet die Herstellung von Pyrimidinylguanidinen als Schlüsselintermediate. Diese Intermediate werden dann einer regioselektiven Einführung von Substituenten durch Triazinringverschluss mit entsprechenden Aldehyden unterzogen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung der Mikrowellen-gestützten Synthese, um Reaktionszeit und Ausbeute zu optimieren .
Industrielle Produktionsverfahren
Analyse Chemischer Reaktionen
Reaktionstypen
3-(Furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on hat mehrere wissenschaftliche Forschungsanwendungen:
Industrie: Es kann bei der Entwicklung neuer Materialien und Polymere mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(Furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen zu binden, wodurch die Aktivität dieser Zielstrukturen moduliert und verschiedene biochemische Stoffwechselwege beeinflusst werden .
Wissenschaftliche Forschungsanwendungen
3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrimido[1,2-a][1,3,5]triazin-6-one mit verschiedenen Substituenten an verschiedenen Positionen am Ring. Beispiele hierfür sind 2,4,7-trisubstituierte Pyrimido[1,2-a][1,3,5]triazin-6-one .
Einzigartigkeit
Die Einzigartigkeit von 3-(Furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on liegt in seiner spezifischen Kombination von Substituenten, die unterschiedliche chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Forschung und Anwendungen .
Eigenschaften
Molekularformel |
C19H20N4O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H20N4O2/c1-14-15(2)20-19-22(16-7-4-3-5-8-16)12-21(13-23(19)18(14)24)11-17-9-6-10-25-17/h3-10H,11-13H2,1-2H3 |
InChI-Schlüssel |
QGDQIECUAFHUKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CO3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-1-cyclopentyl-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167630.png)


![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12167643.png)
![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12167655.png)
![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12167661.png)
![Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B12167663.png)
![N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12167670.png)
![(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167678.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167680.png)
![N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B12167688.png)
